5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical property prediction

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative bearing a tetrahydrofuran substituent at the N1 position. It is a deoxy-analog of the immunosuppressive imidazole nucleoside mizoribine (CAS 50924-49-7), differing by replacement of the ribofuranosyl group with an unsubstituted oxolan-2-yl moiety.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 91526-19-1
Cat. No. B12884628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide
CAS91526-19-1
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=NC(=C2O)C(=O)N
InChIInChI=1S/C8H11N3O3/c9-7(12)6-8(13)11(4-10-6)5-2-1-3-14-5/h4-5,13H,1-3H2,(H2,9,12)
InChIKeyANFASFNTTPFMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide (CAS 91526-19-1): Structural Identity and Research Status


5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative bearing a tetrahydrofuran substituent at the N1 position . It is a deoxy-analog of the immunosuppressive imidazole nucleoside mizoribine (CAS 50924-49-7), differing by replacement of the ribofuranosyl group with an unsubstituted oxolan-2-yl moiety. Currently, the compound is listed by a limited number of chemical suppliers and is not described in peer-reviewed research articles or regulatory filings.

Why 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide Cannot Be Replaced by Generic Mizoribine Analogs


The removal of the ribofuranosyl hydroxyl groups (present in mizoribine) alters hydrogen-bonding capacity, polarity, and metabolic susceptibility. In the imidazole nucleoside class, such modifications have been shown to drastically affect target binding, as demonstrated for histamine H3/H4 ligands where tetrahydrofuranyl imidazoles exhibited distinct pharmacological profiles compared to ribosyl derivatives [1]. Without ribose hydroxyls, the compound may exhibit altered solubility and stability, making it non-interchangeable with hydroxylated nucleoside analogs in both biochemical assays and synthetic workflows.

Quantitative Differentiation Evidence for 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide


Predicted Lipophilicity vs. Mizoribine

Predicted logP values indicate a partitioning difference between the target compound and mizoribine. This difference arises from the absence of ribose hydroxyls and is relevant for membrane permeability and assay partitioning in cellular models.

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen Bond Donor/Acceptor Count Relative to Mizoribine

The target compound possesses fewer hydrogen bond donors and acceptors than mizoribine due to the absence of ribose hydroxyl groups. This reduction decreases aqueous solubility but may improve passive permeability and reduce P-glycoprotein recognition.

Hydrogen bonding Drug design Solubility

Topological Polar Surface Area (TPSA) Comparison with Mizoribine

TPSA is a predictor of oral bioavailability and blood-brain barrier penetration. The target compound's lower TPSA suggests improved membrane permeation compared to mizoribine.

Polar surface area Bioavailability ADME

Application Scenarios for 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide Based on Differentiated Properties


Scaffold for Membrane-Permeable Imidazole Probes

The compound's reduced HBD count and lower TPSA relative to ribose-containing imidazole nucleosides make it a candidate scaffold for designing cell-permeable probes targeting intracellular purine-binding enzymes, where ribose hydroxyls hinder membrane passage [1].

Negative Control for Mizoribine-Dependent Assays

Due to the absence of ribose hydroxyls critical for kinase-mediated phosphorylation, the compound may serve as a non-phosphorylatable negative control in assays measuring mizoribine's immunosuppressive or antiviral effects, enabling discrimination of phosphorylation-dependent vs. independent activities [1].

Synthetic Intermediate for Histamine Receptor Ligands

Tetrahydrofuranyl imidazoles have been shown to act as histamine H3/H4 ligands. The target compound could serve as an intermediate for further functionalization (e.g., aminomethylation) to generate novel histamine receptor modulators with distinct selectivity profiles compared to ribose-based leads [2].

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